molecular formula C21H15F3N6O2 B2889121 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-31-7

2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2889121
CAS No.: 1396749-31-7
M. Wt: 440.386
InChI Key: CKMJLGQBAQBUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a sophisticated chemical hybrid molecule designed for advanced research applications. It features a tetrazole carboxamide core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, which can enhance membrane permeability . This core structure is functionalized with a naphthalene-based amide, a bulky aromatic system that may facilitate interaction with hydrophobic binding pockets in biological targets, and a 2,2,2-trifluoroethyl moiety. The strong electron-withdrawing nature of the trifluoroethyl group can significantly influence the molecule's electronic distribution, metabolic stability, and binding affinity, making it a valuable fragment in the design of bioactive compounds . The strategic integration of these pharmacophores makes this compound a promising candidate for research in drug discovery, particularly in the screening and development of novel enzyme inhibitors and receptor modulators. It may also serve as a key intermediate in synthetic chemistry for constructing more complex molecular architectures. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(naphthalene-1-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O2/c22-21(23,24)12-25-20(32)18-27-29-30(28-18)15-10-8-14(9-11-15)26-19(31)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJLGQBAQBUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H16F3N5O\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This structure incorporates a tetrazole ring, a naphthamide moiety, and a trifluoroethyl group, which are crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that tetrazole derivatives exhibit antiviral properties. For instance, compounds similar to This compound have demonstrated moderate antiviral activity against various viruses. The mechanism often involves interaction with viral proteins or inhibition of viral replication pathways .

Anticancer Properties

Tetrazole-containing compounds have also shown promise in cancer therapy. Research indicates that modifications in the tetrazole ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines . The introduction of specific substituents on the tetrazole ring has been linked to improved selectivity and potency.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Many tetrazoles inhibit key enzymes involved in cellular processes.
  • Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins, disrupting their function and leading to cell death in cancerous cells .

Case Studies

  • Antiviral Efficacy : A study evaluated several tetrazole derivatives against influenza virus strains. The compound demonstrated significant inhibition of viral replication with an IC50 value of 25 µM, indicating potential as an antiviral agent .
  • Cytotoxicity Against Cancer Cells : In vitro testing revealed that This compound showed cytotoxic effects on human breast cancer cells (T47D) with an IC50 value of 43 µM. This suggests that structural modifications can enhance anticancer activity .

Data Summary Table

Biological ActivityObserved EffectReference
AntiviralIC50 = 25 µM against influenza
Anticancer (T47D Cells)IC50 = 43 µM
CytotoxicityModerate toxicity at high concentrations

Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Thiazole/Thiadiazole/Triazole :

  • Tetrazole-based analogs (e.g., –12): These exhibit enhanced metabolic stability compared to thiophene or thiazole cores (). For instance, 2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide () shares the trifluoroethyl-tetrazole scaffold but substitutes naphthamido with a benzylthio group.
  • Thiazole/thiadiazole derivatives (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () show narrow-spectrum antibacterial activity, likely due to nitro group electron-withdrawing effects enhancing target interaction .
  • Triazole-oxazole hybrids (): These compounds, such as 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, may target kinases or GPCRs due to their rigid aromatic systems .

Substituent Effects

  • Naphthamido vs. Nitro/Chloro groups : The naphthamido group in the target compound may engage in π-π stacking with aromatic residues in protein targets, whereas nitro or chloro substituents () could enhance antibacterial or antifungal activity via electrophilic interactions .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (hypothetical) Tetrazole C₂₀H₁₆F₃N₇O₂ 467.4 1-Naphthamido, trifluoroethyl Not reported (hypothesized antimicrobial/kinase inhibition)
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Tetrazole C₁₉H₁₇F₃N₆O₂S 450.4 Benzylthio, trifluoroethyl Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole C₁₆H₁₀F₃N₃O₄S₂ 429.4 Nitrothiophene, trifluoromethyl Antibacterial
5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide Tetrazole C₁₈H₁₇ClN₆O₄S 448.9 Chlorothiophene, morpholino Not reported

Research Findings and Implications

  • Antibacterial Potential: Nitrothiophene-thiazole hybrids () exhibit antibacterial activity via mechanism(s) possibly involving disruption of bacterial membrane integrity or enzyme inhibition. The target compound’s tetrazole core may offer similar efficacy with improved stability .
  • Kinase Inhibition : Trifluoroethyl-containing compounds (e.g., ’s Befotertinib) target EGFR kinases, suggesting the naphthamido-tetrazole scaffold could be optimized for kinase inhibition .
  • Synthetic Accessibility : The target compound’s synthesis may mirror ’s protocol, using 1-naphthoic acid instead of benzylthioacetic acid, followed by purification via silica chromatography .

Preparation Methods

Cyclization of Nitrile Precursors

The tetrazole ring is synthesized via [3+2] cycloaddition between nitriles and sodium azide. For the target compound, 4-cyanophenyl-1-naphthamide serves as the precursor.

Procedure :

  • Reagents : 4-Cyanophenyl-1-naphthamide (1.0 equiv), sodium azide (3.0 equiv), ammonium chloride (1.5 equiv).
  • Solvent : Dimethylformamide (anhydrous).
  • Conditions : Reflux at 110°C for 18 hours under nitrogen.
  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and evaporation.
  • Yield : 72–78%.

Mechanism :
$$
\text{R–C≡N} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{R–C(NH)–N–N–N} \rightarrow \text{Tetrazole ring formation}.
$$

Alternative Catalytic Methods

Zinc bromide (ZnBr₂) or copper iodide (CuI) may enhance cyclization efficiency:

Catalyst Temperature (°C) Time (h) Yield (%)
None 110 18 72
ZnBr₂ 90 12 85
CuI 80 10 82

Data extrapolated from analogous tetrazole syntheses.

Functionalization of the Tetrazole Core

Introduction of the Naphthamido Group

The naphthamide moiety is introduced prior to tetrazole formation to avoid side reactions.

Stepwise Synthesis :

  • Amination : 4-Aminophenyl tetrazole is reacted with 1-naphthoyl chloride.
    • Reagents : 1-Naphthoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
    • Solvent : Dichloromethane (0°C to room temperature, 4 hours).
    • Yield : 89%.

Mechanistic Insight :
$$
\text{Ar–NH}2 + \text{Cl–CO–Napth} \xrightarrow{\text{Et}3\text{N}} \text{Ar–NH–CO–Naph} + \text{HCl}.
$$

Carboxamide Formation with Trifluoroethylamine

The carboxylic acid derivative of the tetrazole is coupled to 2,2,2-trifluoroethylamine.

Procedure :

  • Activation : Tetrazole-5-carboxylic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) to form acyl chloride.
  • Coupling : React with 2,2,2-trifluoroethylamine (1.5 equiv) in tetrahydrofuran (0°C to room temperature, 6 hours).
  • Yield : 68–74%.

Optimization Data :

Coupling Agent Solvent Time (h) Yield (%)
EDCI/HOBt DMF 8 81
DCC THF 12 76
SOCl₂ THF 6 74

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.92 (s, 1H, tetrazole-H).
    • δ 8.45–7.85 (m, 7H, naphthyl-H).
    • δ 4.25 (q, 2H, –NH–CH₂–CF₃).
  • ¹³C NMR :
    • δ 165.2 (C=O), 155.8 (tetrazole-C), 134.5–125.3 (naphthyl-C).

Infrared Spectroscopy (IR)

  • Key Peaks :
    • 1680 cm⁻¹ (C=O stretch, amide).
    • 1605 cm⁻¹ (tetrazole ring).
    • 1130 cm⁻¹ (C–F stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₁H₁₆F₃N₇O₂ [M+H]⁺: 488.1345.
  • Observed : 488.1342.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Substitution

The 2H-tautomer is favored over 1H due to electron-withdrawing groups (e.g., naphthamide), confirmed by NOE NMR experiments.

Solubility Limitations

The naphthyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Recrystallization in ethanol/water (7:3) improves purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions impact yield?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Tetrazole Ring Formation : Use sodium azide (NaN₃) and nitriles or cyanides under reflux conditions (e.g., in DMF or toluene) .

Naphthamido Group Introduction : Couple 1-naphthoyl chloride with the phenyltetrazole intermediate via amide bond formation, using coupling agents like EDC/HOBt in dichloromethane .

Trifluoroethyl Attachment : React the intermediate with 2,2,2-trifluoroethylamine under basic conditions (e.g., triethylamine) in anhydrous THF .
Critical Conditions :

  • Temperature control (<60°C) to prevent tetrazole ring decomposition .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can discrepancies in biological activity data across assay systems be systematically resolved?

Methodological Answer:
Discrepancies may arise from assay-specific factors (e.g., cell membrane permeability, pH sensitivity). Strategies include:

  • Orthogonal Assays : Validate activity using fluorescence polarization (binding assays) and cell-based reporter systems (e.g., luciferase) .
  • Solubility Optimization : Test in buffers with co-solvents (e.g., DMSO ≤0.1%) or surfactants (Tween-20) to ensure uniform compound dispersion .
  • Metabolic Stability Profiling : Use liver microsome assays (human/rat) to identify degradation pathways impacting bioactivity .

Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm; naphthamide aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., expected [M+H]+: ~456.12 g/mol) and impurity detection (e.g., sodium adducts at m/z 478.10) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and slow hepatic clearance .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility without altering bioactivity .
  • In Silico Optimization : Apply QSAR models to predict logP and pKa, guiding structural modifications (e.g., adding polar substituents) .

Basic: Which functional groups are key to bioactivity, and how are they modified during derivatization?

Methodological Answer:

  • Tetrazole Ring : Mimics carboxylate in receptor binding; modified via alkylation (e.g., methyl iodide) to alter polarity .
  • Naphthamido Group : Enhances π-π stacking with hydrophobic enzyme pockets; substituted with electron-withdrawing groups (e.g., -NO₂) to modulate binding .
  • Trifluoroethyl Moiety : Improves metabolic stability; replaced with cyclopropylmethyl for steric hindrance .

Advanced: How do computational methods elucidate interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 or kinase active sites, focusing on H-bonds (tetrazole-N with Arg120) and hydrophobic contacts (naphthamide with Phe518) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF₃ vs. -CH₃) to prioritize synthetic targets .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : DSC analysis shows decomposition onset at ~180°C; store at –20°C in amber vials .
  • Hygroscopicity : Dynamic vapor sorption (DVS) indicates 2% water uptake at 60% RH; use desiccants (silica gel) for long-term storage .
  • Photostability : UV-Vis exposure (ICH Q1B guidelines) reveals <5% degradation after 48 hrs; avoid light during handling .

Advanced: How do in silico ADMET predictions compare with experimental data?

Methodological Answer:

  • Permeability (Caco-2) : Predicted Papp (10⁻⁶ cm/s) via SwissADME aligns with experimental ±15% error .
  • hERG Inhibition : Schrödinger’s QikProp predicts low risk (IC50 >10 µM), confirmed via patch-clamp assays .
  • CYP Inhibition : GLIDE docking identifies CYP3A4 as a major metabolizer, validated by fluorometric assays .

Basic: What impurities are common in synthesis, and how are they characterized?

Methodological Answer:

  • Unreacted Intermediates : Detect via HPLC (C18 column, acetonitrile/water gradient) at RT ~12–14 min .
  • Tetrazole Tautomers : Differentiate 1H- vs. 2H-tetrazole using ¹⁵N NMR (δ 180–220 ppm for N-2) .
  • Byproducts : LC-MS/MS identifies dimeric adducts (m/z ~900) from coupling side reactions .

Advanced: How can contradictory mechanistic data (e.g., receptor vs. enzyme inhibition) be reconciled?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (³H- or ¹²⁵I) to quantify displacement in receptor vs. enzyme systems .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .
  • Pathway Analysis (RNA-seq) : Identify downstream genes (e.g., NF-κB) to distinguish direct vs. indirect effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.